molecular formula C21H25N3O5S B2567594 N1-(3-methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide CAS No. 887862-16-0

N1-(3-methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2567594
CAS No.: 887862-16-0
M. Wt: 431.51
InChI Key: YLUFDPDEGBGGSK-UHFFFAOYSA-N
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Description

N1-(3-Methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide (CAS 887862-16-0) is a synthetic organic compound with the molecular formula C21H25N3O5S and a molecular weight of 431.5 g/mol . This oxalamide derivative features a complex structure integrating a 3-methoxyphenyl group and a tosyl-protected pyrrolidine ring, making it a candidate for various research applications . While a specific mechanism of action for this exact compound is not fully detailed in the public domain, structural analogs within the same class of N1,N2-disubstituted oxalamides have been investigated for their potential biological activities. Research on similar compounds suggests that the oxalamide scaffold is significant in medicinal chemistry, with some derivatives exhibiting properties of interest for further scientific study . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N'-(3-methoxyphenyl)-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-15-8-10-19(11-9-15)30(27,28)24-12-4-6-17(24)14-22-20(25)21(26)23-16-5-3-7-18(13-16)29-2/h3,5,7-11,13,17H,4,6,12,14H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUFDPDEGBGGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The synthesis begins with the preparation of the 3-methoxyphenyl intermediate. This can be achieved through the methylation of a phenol derivative using methanol and a suitable catalyst.

    Synthesis of the Tosylpyrrolidinyl Intermediate: The next step involves the synthesis of the tosylpyrrolidinyl intermediate. This can be done by reacting pyrrolidine with tosyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The final step is the coupling of the methoxyphenyl intermediate with the tosylpyrrolidinyl intermediate using oxalyl chloride to form the oxalamide linkage. This reaction is typically carried out in an inert atmosphere using a solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(3-methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The oxalamide linkage can be reduced to form amines.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of new functionalized derivatives with varied properties.

Scientific Research Applications

N1-(3-methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-cancer properties.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It serves as an intermediate in the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of N1-(3-methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes involved in inflammatory pathways by binding to their active sites. The methoxyphenyl and tosylpyrrolidinyl groups contribute to its binding affinity and specificity, while the oxalamide linkage provides stability to the molecule.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamide Compounds

Antiviral Oxalamides ()

Compounds 13 , 14 , and 15 from share the oxalamide core but differ in substituents:

  • N1-(4-Chlorophenyl) groups : These analogs prioritize halogenated aryl rings, enhancing hydrophobic interactions in antiviral targeting (e.g., HIV entry inhibition).
Compound N1 Substituent N2 Substituent Activity/Application
Target Compound 3-Methoxyphenyl 1-Tosylpyrrolidin-2-ylmethyl Not specified (structural analysis)
Compound 13 () 4-Chlorophenyl (1-Acetylpiperidin-2-yl)(thiazolyl)methyl HIV entry inhibition
Compound 14 () 4-Chlorophenyl Pyrrolidinylmethyl + hydroxymethylthiazole Antiviral (stereoisomeric mixture)

Key Difference : The target compound’s 3-methoxy group may offer distinct electronic effects compared to 4-chlorophenyl, altering binding affinity in biological targets. The tosyl group could enhance protease resistance compared to acetylated piperidine in Compound 13 .

Umami Flavoring Agents (–11)

S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) and its analogs are flavor enhancers with regulatory approval.

  • Substituents : Benzyl and pyridinylethyl groups optimize interaction with T1R1/T1R3 taste receptors.
  • Safety: A NOEL of 100 mg/kg bw/day and high margins of safety (>33 million) were established for S336 .
Compound N1 Substituent N2 Substituent Application Safety Profile
Target Compound 3-Methoxyphenyl Tosylpyrrolidinylmethyl Medicinal (hypothetical) Not evaluated in evidence
S336 () 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami flavoring NOEL 100 mg/kg bw/day

Key Difference : The target’s aromatic phenyl group and tosylated pyrrolidine contrast with S336’s benzyl and pyridinylethyl groups, reflecting divergent applications (therapeutic vs. flavoring). Toxicity profiles may vary significantly due to metabolic pathways; S336 undergoes rapid clearance, whereas the tosyl group in the target compound could inhibit cytochrome P450 enzymes .

Antimicrobial Oxalamides ()

The GMC series (e.g., GMC-1 to GMC-5) incorporates isoindoline-1,3-dione moieties:

  • Halogenated aryl groups : 4-Bromo, 4-chloro, and 4-fluorophenyl substituents enhance antimicrobial activity via electrophilic interactions.

Key Difference : The absence of heterocyclic moieties (e.g., thiazole or isoindoline) in the target compound may limit its antimicrobial efficacy but improve solubility .

Cytochrome P450-Targeting Oxalamides (–7)

Compounds 28 and 29 () and 16–18 () feature methoxyphenethyl and halogenated aryl groups:

  • N1-(3-Chloro-4-fluorophenyl) : Enhances electron-withdrawing effects, critical for CYP4F11 inhibition.
  • 4-Methoxyphenethyl : Balances hydrophobicity and hydrogen-bonding capacity.
Compound N1 Substituent N2 Substituent Biological Target
Target Compound 3-Methoxyphenyl Tosylpyrrolidinylmethyl Not specified
Compound 28 () 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl CYP4F11/SCD1 inhibition

Key Difference : The target’s 3-methoxy group is less electron-withdrawing than 3-chloro-4-fluoro, possibly reducing enzyme inhibition potency. However, the tosyl group may confer unique interactions with hydrophobic enzyme pockets .

Soluble Epoxide Hydrolase (sEH) Inhibitors ()

Adamantyl-containing oxalamides (e.g., Compound 6 ) demonstrate:

  • Adamantyl groups : Improve binding to sEH’s hydrophobic active site.
  • Benzyloxy groups : Enhance metabolic stability.

Key Difference : The target compound’s tosylpyrrolidine may mimic adamantyl’s bulk but with sulfonyl groups offering polar interactions absent in adamantyl-based inhibitors .

Biological Activity

N1-(3-methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound features a complex structure that includes a methoxyphenyl group and a tosylpyrrolidine moiety linked by an oxalamide bond. Its molecular formula is C₁₈H₃₁N₃O₃S, with a molecular weight of approximately 373.53 g/mol. It appears as a white solid with a melting point between 214 °C and 216 °C, and it is slightly soluble in organic solvents like dichloromethane and methanol.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Methoxyphenyl Intermediate : Methylation of a phenol derivative using methanol and a catalyst.
  • Synthesis of the Tosylpyrrolidinyl Intermediate : Reacting pyrrolidine with tosyl chloride in the presence of a base to form the tosylpyrrolidine.
  • Coupling Reaction : The tosylpyrrolidine is coupled with the methoxyphenyl amine to form the desired amide bond.
  • Oxalamide Formation : The intermediate product is then reacted with oxalyl chloride to introduce the oxalamide linkage.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus and Enterococcus faecalis.
  • Gram-negative Bacteria : Exhibits activity against Escherichia coli and Pseudomonas aeruginosa.

The compound's mechanism of action is believed to involve binding to specific molecular targets within bacterial cells, disrupting their normal functions and leading to cell death .

Anti-inflammatory and Anticancer Potential

Research indicates that this compound may inhibit enzymes involved in inflammatory pathways, which could provide therapeutic benefits in treating inflammatory diseases. Additionally, preliminary studies suggest potential anticancer properties, making it a candidate for further investigation in cancer therapeutics.

The mechanism through which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound may bind to active sites of enzymes involved in inflammation, thereby inhibiting their activity.
  • Cell Penetration : Its unique structure allows for effective penetration into bacterial cells, enhancing its antimicrobial efficacy.

Applications

This compound has potential applications across several fields:

  • Medicinal Chemistry : As a pharmacophore in drug design aimed at developing new anti-inflammatory and antimicrobial agents.
  • Agriculture : Investigated for its potential use as an antibacterial or antifungal agent in agricultural practices.

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Activity Study : A study demonstrated that this compound exhibited notable antibacterial effects against both gram-positive and gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong efficacy .
  • In Vitro Anti-inflammatory Study : Research showed that the compound inhibited pro-inflammatory cytokine production in cell cultures, suggesting its potential role as an anti-inflammatory agent.

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